

Unveiling the Toxicological Profile of Butyl Laurate for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl laurate

Cat. No.: B087112

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Introduction

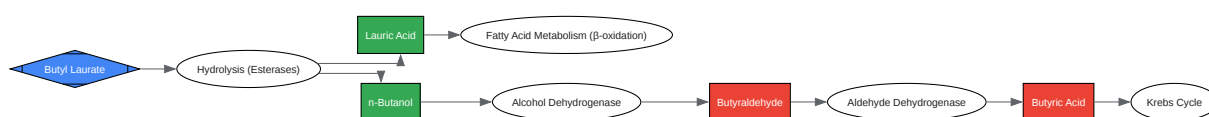
Butyl laurate, the ester of n-butanol and lauric acid, is a fatty acid ester with a history of use in the flavor, fragrance, and cosmetic industries.[1][2][3] For research and development, particularly in drug delivery systems and formulation science, a comprehensive understanding of its toxicological profile is paramount. This technical guide provides an in-depth analysis of the available toxicological data for **butyl laurate**, focusing on key safety endpoints relevant to research applications. While extensive quantitative data for **butyl laurate** is not always available in the public domain, this guide synthesizes existing information, outlines standard experimental protocols for key toxicological assessments, and provides a framework for its safe handling and application in a research context.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Currently, specific toxicokinetic studies on **butyl laurate** are not readily available in the public literature. However, based on its chemical structure as a fatty acid ester, a general metabolic pathway can be anticipated.

Anticipated Metabolic Pathway:

It is expected that **butyl laurate**, upon oral ingestion, would undergo hydrolysis by esterases, primarily in the small intestine, into its constituent components: lauric acid and n-butanol. Both of these substances are endogenous and have well-characterized metabolic fates. Lauric acid, a saturated fatty acid, would be absorbed and enter the fatty acid metabolic pool, undergoing β -oxidation. n-Butanol would be absorbed and metabolized, primarily in the liver, by alcohol dehydrogenase to butyraldehyde, which is then further oxidized to butyric acid, a short-chain fatty acid that enters the Krebs cycle.



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Anticipated Metabolic Pathway of **Butyl Laurate**.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

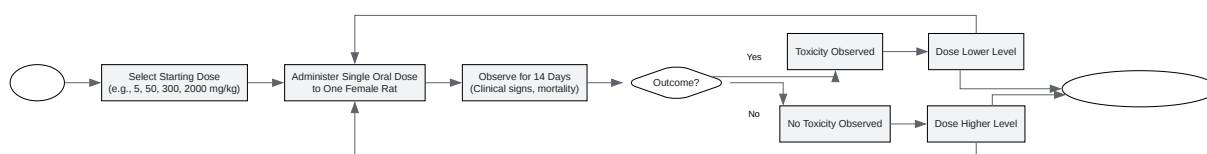
Data Summary:

Endpoint	Species	Route	Value	Reference
LD50 (Lethal Dose 50%)	Not Available	Oral	Not Available	
Not Available	Dermal	Not Available		

While specific LD50 values for **butyl laurate** are not readily found in the reviewed literature, safety data sheets consistently classify it as not acutely toxic.[4]

Experimental Protocol: Acute Oral Toxicity (OECD 420) - Fixed Dose Procedure

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to identify a dose that causes clear signs of toxicity but not mortality.



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Workflow for OECD 420 Acute Oral Toxicity Test.

Irritation and Sensitization

Skin Irritation

Studies on the skin irritation potential of **butyl laurate** indicate that it is not a skin irritant.

Data Summary:

Test	Species	Results	Classification	Reference
Acute Dermal Irritation/Corrosion (OECD 404)	Rabbit	No irritation observed	Not irritating	

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.



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Workflow for OECD 404 Skin Irritation Test.

Eye Irritation

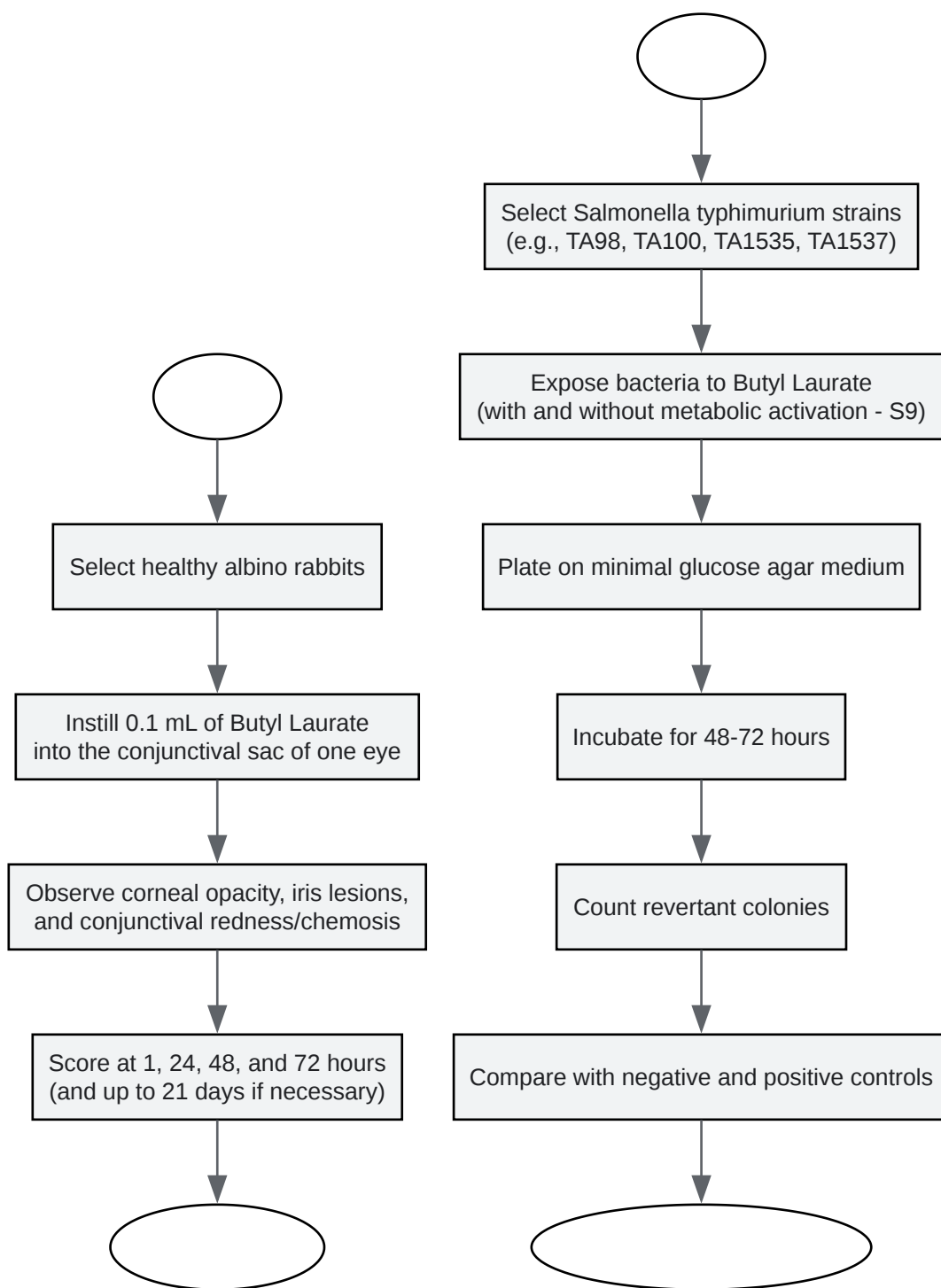
Specific experimental data on the eye irritation potential of **butyl laurate** is not readily available.

Data Summary:

Test	Species	Results	Classification	Reference
Acute Eye Irritation/Corrosion (OECD 405)	Not Available	Not Available	Not Classified	

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This study is designed to determine the potential of a substance to produce irritation or damage to the eye.



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